6-Mercaptopurine Monohydrate

Description

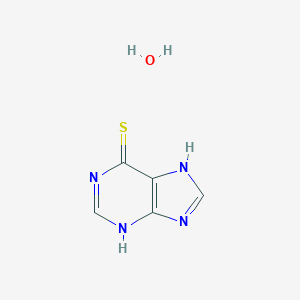

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,7-dihydropurine-6-thione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFQYWAAEWLHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4S.H2O, C5H6N4OS | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-44-2 (Parent) | |

| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992) | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID57260342 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6112-76-1 | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Mercaptopurine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6112-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptopurine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WED276I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

586 °F (decomposes) (NTP, 1992) | |

| Record name | 6-MERCAPTOPURINE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20595 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Mercaptopurine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 6-Mercaptopurine (B1684380) (6-MP) Monohydrate, an essential medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] This document details established synthesis routes, purification protocols, and analytical methods for quality control, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Synthesis of 6-Mercaptopurine

Two primary synthetic routes for 6-Mercaptopurine are prevalent in laboratory and industrial settings: the thiation of hypoxanthine (B114508) and a multi-step synthesis commencing from a pyrimidine (B1678525) derivative.

Synthesis from Hypoxanthine

This is a direct and common method for producing 6-Mercaptopurine. It involves the conversion of the hydroxyl group of hypoxanthine to a thiol group using a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hypoxanthine in an excess of a high-boiling inert solvent such as pyridine (B92270) or tetraline.[2][3]

-

Addition of Reagent: Add phosphorus pentasulfide (P₄S₁₀) to the suspension. A typical molar ratio of P₄S₁₀ to hypoxanthine is approximately 2.5:1.

-

Reaction Conditions: Heat the mixture to reflux (around 200 °C in tetraline) and maintain for several hours with continuous stirring.[2]

-

Work-up: After cooling, the solvent is removed, often by distillation under reduced pressure. The residue is then treated with water.

-

Isolation of Crude Product: The crude 6-Mercaptopurine precipitates from the aqueous solution and is collected by filtration.

Logical Relationship: Synthesis from Hypoxanthine

Caption: Synthesis of 6-Mercaptopurine from Hypoxanthine.

Synthesis from 4-Amino-5-nitro-6-chloropyrimidine

This multi-step synthesis offers an alternative route to 6-Mercaptopurine.

Experimental Protocol:

-

Step 1: Synthesis of 4,5-diamino-6-mercaptopyrimidine: React 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide (B80085), such as potassium hydrosulfide (KSH). This step simultaneously reduces the nitro group and substitutes the chloro group with a mercapto group.[4]

-

Step 2: Formylation: The resulting 4,5-diamino-6-mercaptopyrimidine is then formylated by heating with formic acid. This leads to the formation of a thiazolo[5,4-d]pyrimidine (B3050601) intermediate.[4]

-

Step 3: Ring Closure: The intermediate is treated with an alkali, such as a sodium salt, and heated to induce ring closure, yielding 6-Mercaptopurine.[4]

Experimental Workflow: Multi-step Synthesis

Caption: Multi-step synthesis of 6-Mercaptopurine.

Purification of 6-Mercaptopurine Monohydrate

Purification is a critical step to ensure the final product meets the stringent purity requirements for an active pharmaceutical ingredient (API). The most common methods are crystallization and chromatography.

Crystallization

Crystallization is a widely used and effective method for purifying 6-Mercaptopurine. The monohydrate form is often preferred for its stability.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude 6-Mercaptopurine in a suitable solvent. A common method involves dissolving the crude product in a dilute aqueous alkaline solution, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[6]

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Precipitation: Acidify the filtrate with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 5.[6] This causes the 6-Mercaptopurine to precipitate out of the solution.

-

Hydration and Crystal Growth: The precipitation from an aqueous solution, followed by controlled cooling, facilitates the formation of this compound crystals.

-

Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at a controlled temperature to preserve the monohydrate form.

Quantitative Data for Synthesis and Purification

| Parameter | Synthesis from Hypoxanthine | Multi-step Synthesis | Purification by Crystallization |

| Starting Material | Hypoxanthine | 4-Amino-5-nitro-6-chloropyrimidine | Crude 6-Mercaptopurine |

| Key Reagents | P₄S₁₀, Pyridine/Tetraline | KSH, Formic Acid, Alkali | Dilute Alkali, Acid |

| Typical Yield | ~46%[7] | High purity and yield reported[4] | >90% recovery |

| Purity (Post-procedure) | Crude | Crude | >99% |

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be employed for achieving very high purity levels of 6-Mercaptopurine, especially for removing closely related impurities.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.[8]

-

Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio can be optimized for the best separation. A common mobile phase is a 10:90 (v/v) mixture of acetonitrile (B52724) and 0.05 M sodium acetate (B1210297) buffer.[8]

-

Detection: UV detection at a wavelength of 324 nm is suitable for monitoring the elution of 6-Mercaptopurine.[8]

-

Fraction Collection: The fraction corresponding to the 6-Mercaptopurine peak is collected.

-

Post-Purification: The collected fraction is then processed to remove the mobile phase solvents, typically by lyophilization or evaporation, to yield the purified product.

Purification Workflow

Caption: Purification workflows for 6-Mercaptopurine.

Mechanism of Action and Metabolic Pathway

6-Mercaptopurine is a prodrug that is converted intracellularly to its active metabolites, which then interfere with nucleic acid synthesis.[9]

Signaling Pathway: 6-Mercaptopurine Metabolism

Caption: Metabolic pathway of 6-Mercaptopurine.

This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation and development are necessary, taking into account safety, regulatory, and economic factors.

References

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]

- 5. daneshyari.com [daneshyari.com]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Mercaptopurine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (B1684380) (6-MP), a synthetic purine (B94841) analogue, is a cornerstone in the treatment of acute lymphoblastic leukemia and also finds application as an immunosuppressant in autoimmune diseases and organ transplantation. Its efficacy and safety are intrinsically linked to its chemical properties and stability. This technical guide provides a comprehensive overview of the physicochemical characteristics and stability profile of 6-Mercaptopurine Monohydrate (6-MPM), offering critical data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a yellow crystalline powder. The presence of a water molecule in its crystal lattice differentiates it from the anhydrous form. Key chemical and physical properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Name | 1,7-Dihydro-6H-purine-6-thione, monohydrate | |

| Synonyms | 6-MP, 6-MPM, Purinethol | |

| CAS Number | 6112-76-1 | |

| Molecular Formula | C₅H₄N₄S · H₂O | |

| Molecular Weight | 170.19 g/mol | |

| Appearance | Light yellow crystalline powder |

Physicochemical Parameters

| Parameter | Value | Reference |

| Melting Point | >300 °C (decomposes) | |

| pKa₁ | 7.77 | |

| pKa₂ | 11.17 | |

| Log P (Octanol/Water) | 0.01 (at pH 7.4) | |

| UV λmax (0.1N NaOH) | 230, 310 nm | |

| UV λmax (0.1N HCl) | 222, 237 nm | |

| UV λmax (Methanol) | 216, 239 nm |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Ethanol | ~0.2 mg/mL | |

| Hot Ethanol | Soluble | |

| DMSO | ~5 mg/mL | |

| Dimethylformamide (DMF) | ~5 mg/mL | |

| Aqueous Buffers | Sparingly soluble | |

| Alkaline Solutions | Soluble (with slow decomposition) | |

| Acetone | Insoluble | |

| Ether | Insoluble |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The molecule is not perfectly planar, and the sulfur atom is present in the thione form. The water molecule is integral to the crystal lattice, participating in four hydrogen bonds in a nearly tetrahedral arrangement.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a | 15.294 Å | |

| b | 7.732 Å | |

| c | 12.379 Å | |

| β | 101.64° |

Stability Profile

This compound is sensitive to light, oxidation, and alkaline conditions. Understanding its degradation pathways is crucial for the development of stable pharmaceutical formulations.

General Stability

The compound is stable under recommended storage conditions, which typically involve protection from light and storage at room temperature or under refrigerated conditions depending on the formulation. The monohydrate form becomes anhydrous at approximately 140°C.

Degradation Pathways

6-Mercaptopurine degrades primarily through oxidation and photodegradation.

Oxidative Degradation: In the presence of oxygen, especially under basic pH, 6-mercaptopurine can be oxidized to purine-6-sulfinate and further to purine-6-sulphonate. Hypoxanthine has also been identified as a degradation product. In vivo, oxidative metabolism is a major route of inactivation, catalyzed by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO), leading to the formation of 6-thiouric acid.

Photodegradation: Exposure to UV light, particularly in aqueous solutions, leads to the formation of purine-6-sulphinate as the primary product, which can be further oxidized to purine-6-sulphonate. The presence of a photosensitizer can accelerate this process.

A simplified photodegradation pathway is illustrated below.

Quantitative Stability Data

A study on the degradation of 6-mercaptopurine in aqueous solution using UV-C radiation provided the following kinetic data.

| Process | pH | Rate Constant (k, min⁻¹) | Reference |

| UV-C | 3.5 | 0.0094 | |

| UV-C / H₂O₂ | 3.5 | 0.1071 | |

| UV-C / TiO₂ | 3.5 | 0.0335 | |

| UV-C / TiO₂ / H₂O₂ | 3.5 | 0.1387 |

These results indicate that the degradation is significantly enhanced by the presence of an oxidizing agent (H₂O₂) and a photocatalyst (TiO₂), particularly in acidic conditions.

Metabolism and Mechanism of Action

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The metabolic pathway is complex and involves competing anabolic and catabolic routes.

The anabolic pathway, initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converts 6-MP into its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). These metabolites are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.

The catabolic pathways lead to inactive metabolites. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), while xanthine oxidase (XO) oxidizes it to 6-thiouric acid. Genetic polymorphisms in TPMT can significantly affect the metabolism and toxicity of 6-MP.

Navigating the Solubility of 6-Mercaptopurine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Mercaptopurine (6-MP) Monohydrate in various common laboratory solvents. Understanding the solubility characteristics of this crucial thiopurine antimetabolite is paramount for its effective use in research and development, influencing everything from in vitro assay design to formulation strategies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile of 6-Mercaptopurine Monohydrate

The solubility of this compound varies significantly across different laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate solvent selection for various experimental needs.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1], 100 mg/mL[2], Soluble to 100 mM | Recommended for preparing stock solutions.[2] |

| Dimethylformamide (DMF) | ~5 mg/mL[1] | |

| Ethanol | ~0.2 mg/mL[1] | Sparingly soluble at room temperature. Soluble in hot ethanol.[3][4] |

| Methanol | Soluble[3] | A specific quantitative value is not readily available in the literature. Soluble in hot methanol. |

| Water / Aqueous Buffers | Insoluble / Sparingly Soluble[1][2][3][5] | Described as "almost insoluble" in water.[6] A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[1] Another source reports a solubility of >25.5 µg/mL at pH 7.4.[7] |

| Alkaline Solutions (e.g., 1N NaOH) | 50 mg/mL[4] | Soluble with decomposition.[4][6] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] The following protocol is a synthesized guideline based on best practices and recommendations from regulatory bodies like the USP and WHO.[8][10][11]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials or flasks with screw caps

-

Orbital shaker or other suitable agitation device with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of the Solvent System: Prepare the desired solvent or buffer system. For aqueous solubility, it is recommended to test at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile.[10] The temperature of the solvent should be controlled, typically at 37°C for biorelevant studies.[10]

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial or flask containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains undissolved at the end of the experiment.

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[10][12] It is advisable to conduct preliminary experiments to determine the time required to reach a plateau in concentration, which signifies equilibrium.[10]

-

-

Phase Separation:

-

After the equilibration period, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

For aqueous solutions, report the pH of the saturated solution.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[10]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. mpbio.com [mpbio.com]

- 5. This compound | 6112-76-1 [chemicalbook.com]

- 6. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C5H6N4OS | CID 2724350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. biorelevant.com [biorelevant.com]

- 12. researchgate.net [researchgate.net]

The Advent of Rational Drug Design: A Technical History of 6-Mercaptopurine in Cancer Therapy

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

6-Mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), represents a landmark achievement in the history of pharmacology. Its discovery marked a paradigm shift from serendipitous screening to a methodical, hypothesis-driven approach termed "rational drug design." Pioneered by Nobel laureates Gertrude B. Elion and George H. Hitchings at Burroughs Wellcome, the development of 6-MP was rooted in a deep understanding of nucleic acid metabolism. By creating an antimetabolite that mimics natural purines, they successfully engineered a compound capable of selectively disrupting the rampant proliferation of cancer cells. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development, and mechanism of action of 6-Mercaptopurine, intended for professionals in the fields of oncology, pharmacology, and drug development.

Introduction: The Pre-Chemotherapy Era and the Dawn of a Rational Approach

Prior to the mid-20th century, treatment options for leukemia were virtually nonexistent, and a diagnosis was a near-certain death sentence. The available cancer therapies were largely limited to surgery and radiation, with few systemic options. Early forays into chemotherapy often involved highly toxic compounds, such as nitrogen mustards, which were derivatives of chemical warfare agents.

It was in this context that George Hitchings and Gertrude Elion embarked on a novel research path in the 1940s. They hypothesized that it would be possible to halt the growth of rapidly dividing cells, such as bacteria and cancer cells, by providing them with faulty building blocks for DNA synthesis. This "rational drug design" strategy was a departure from the random screening of compounds. It was based on the premise that by understanding the metabolic pathways of a cell, one could design molecules (antimetabolites) to selectively interfere with them. Their focus was on purines, specifically adenine (B156593) and guanine, which are essential components of DNA and RNA.

The Discovery and Synthesis of 6-Mercaptopurine

Following their central hypothesis, Elion and Hitchings synthesized and tested over 100 purine (B94841) analogs.[1] Their early work led to the development of diaminopurine and thioguanine, which showed promise in treating leukemia but also significant toxicity.[2] In 1951, by replacing the oxygen atom at the 6-position of the natural purine hypoxanthine (B114508) with a sulfur atom, Elion synthesized 6-mercaptopurine.[1] This modification resulted in a compound with a more favorable therapeutic index.

dot graph TD { rankdir="TB"; graph [ranksep=0.3, nodesep=0.2, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Figure 1. Key milestones in the discovery and development of 6-Mercaptopurine.

Experimental Protocol: Synthesis of 6-Mercaptopurine

The original synthesis of 6-MP, a method still fundamental in principle, involves the thionation of hypoxanthine.

-

Objective: To replace the 6-hydroxyl group of hypoxanthine with a thiol group.

-

Reactants:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Solvent: Anhydrous pyridine (B92270) or a high-boiling point solvent like tetralin.

-

-

Procedure:

-

A mixture of hypoxanthine and an excess of phosphorus pentasulfide is prepared in a suitable solvent (e.g., pyridine).[3]

-

The mixture is heated under reflux conditions for several hours (e.g., at 200°C in tetralin).[4]

-

The solvent is removed under reduced pressure.

-

The residue is treated with water to hydrolyze any remaining phosphorus compounds.

-

The crude 6-mercaptopurine product is then purified, often by dissolution in an alkaline solution (e.g., dilute ammonium (B1175870) hydroxide) followed by filtration and re-precipitation by acidification to a pH of approximately 5.[3]

-

Preclinical Evaluation: From Microbes to Murine Models

Before human trials, 6-MP underwent rigorous preclinical testing to establish its biological activity and safety profile.

In Vitro Studies with Lactobacillus casei

-

Objective: To determine if 6-MP acts as a purine antagonist. The bacterium Lactobacillus casei was used as a model system because it requires pre-formed purines for growth.

-

Methodology:

-

L. casei cultures were grown in a purine-deficient medium.

-

Varying concentrations of 6-MP were added to the cultures.

-

Bacterial growth was measured, typically by turbidimetry.

-

To confirm the mechanism, reversal experiments were conducted where natural purines (like adenine or hypoxanthine) were added along with 6-MP.

-

-

Results: 6-MP potently inhibited the growth of L. casei. This inhibition was effectively reversed by the addition of natural purines, confirming that 6-MP was competing with these essential metabolites.[1]

In Vivo Studies in Murine Cancer Models

-

Objective: To assess the anti-tumor efficacy and in-vivo toxicity of 6-MP. The primary model used was Sarcoma 180 (S-180) in mice.

-

Methodology:

-

Sarcoma 180 tumor cells were transplanted into mice.

-

Once tumors were established, mice were treated with daily doses of 6-MP.

-

Tumor growth was monitored and compared to an untreated control group.

-

Animal survival and signs of toxicity (e.g., weight loss, bone marrow suppression) were recorded.

-

-

Results: The studies, published in 1953, demonstrated that 6-MP significantly inhibited the growth of Sarcoma 180 tumors and, in some cases, led to cures in the treated animals.[1] This provided the crucial evidence needed to proceed to human clinical trials.

dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} end

Figure 2. Generalized experimental workflow for the preclinical evaluation of 6-MP.

Clinical Development and Efficacy

The promising preclinical data led to a collaboration with investigators at Memorial Sloan-Kettering Cancer Center. The first clinical trials began in April 1952 under the leadership of Dr. Joseph H. Burchenal.[1]

Landmark 1953 Clinical Trial in Acute Leukemia

The initial study, published in Blood in 1953, was a pivotal moment for cancer chemotherapy. It detailed the effects of 6-MP in patients with advanced leukemia who had exhausted all other treatment options.

| Patient Group | Number of Patients | Good Remission (Clinical & Hematologic) | Partial Remission & Clinical Improvement |

| Children with Acute Leukemia | 45 | 15 | 10 |

| Adults with Acute Leukemia | 18 | Occasional Remissions | N/A |

Table 1. Summary of Efficacy Data from the Initial 6-Mercaptopurine Clinical Trial (Burchenal et al., 1953).[1]

The results were remarkable for the era. In children with acute leukemia, 6-MP produced complete or partial remissions in over half of the patients, providing precious weeks and months of improved health.[1] While the remissions were not permanent, this success validated the principles of rational drug design and established 6-MP as a vital new therapeutic agent.[1] The drug was approved by the U.S. Food and Drug Administration (FDA) in 1953.

Mechanism of Action: A Multi-pronged Attack on Purine Metabolism

6-Mercaptopurine is a prodrug that must be metabolized intracellularly to exert its cytotoxic effects. Its mechanism is multifaceted, primarily targeting the de novo purine synthesis pathway.

-

Activation: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, thioinosine monophosphate (TIMP).[4]

-

Inhibition of Purine Synthesis:

-

TIMP directly inhibits multiple key enzymes in the de novo purine synthesis pathway. It blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and xanthosine (B1684192) monophosphate (XMP), thereby starving the cell of the necessary precursors for DNA and RNA.

-

A methylated form of TIMP, methylthioinosinate (MTIMP), is a potent inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in purine synthesis.[4]

-

-

DNA/RNA Incorporation: TIMP can be further metabolized to thioguanine nucleotides (TGNs). These fraudulent nucleotides are incorporated into DNA and RNA. The incorporation of thioguanine into DNA triggers the DNA mismatch repair machinery, leading to cell cycle arrest and apoptosis.[1]

Pharmacogenetics: The Role of TPMT

A parallel metabolic pathway involves the inactivation of 6-MP by the enzyme thiopurine S-methyltransferase (TPMT), which methylates 6-MP into inactive metabolites. Genetic variations in the TPMT gene can lead to decreased or absent enzyme activity. Patients with low TPMT activity metabolize 6-MP more slowly, leading to higher levels of active TGNs and a significantly increased risk of severe, life-threatening myelosuppression. This discovery has made TPMT genotyping or activity measurement a critical component of personalized medicine, allowing for dose adjustments to maximize efficacy while minimizing toxicity.

Figure 3. Metabolic activation and mechanism of action of 6-Mercaptopurine.

Conclusion: The Enduring Legacy of 6-Mercaptopurine

The discovery of 6-mercaptopurine was more than the creation of a single successful drug; it was a validation of a revolutionary scientific principle. The "rational drug design" pioneered by Gertrude Elion and George Hitchings, for which they were awarded the Nobel Prize in Physiology or Medicine in 1988, transformed pharmaceutical development from an art of chance discovery into a science of targeted intervention. 6-MP not only provided the first effective treatment for childhood leukemia but also paved the way for the development of other crucial medications, including the immunosuppressant azathioprine (B366305) (a derivative of 6-MP) and the antiviral acyclovir. Today, 6-MP remains an indispensable component of combination chemotherapy regimens that have turned childhood acute lymphoblastic leukemia from a fatal disease into one with a cure rate of approximately 80%. Its history serves as a powerful testament to the impact of hypothesis-driven, molecularly-targeted research in modern medicine.

References

6-Mercaptopurine Monohydrate: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, functions as a purine (B94841) antimetabolite. Its therapeutic efficacy is intrinsically linked to its chemical structure and subsequent metabolic activation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-mercaptopurine monohydrate, offering insights for the rational design of novel analogs with improved pharmacological profiles. This document details the mechanism of action, summarizes quantitative SAR data, provides detailed experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action and Metabolism

6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The metabolic pathway is a critical determinant of its activity and toxicity.

Activation: The primary activation pathway involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to 6-thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine (B1684491) nucleotides (TGNs), the primary active metabolites.[1][2] These TGNs can be incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[3][4]

Inactivation: Two major enzymatic pathways are responsible for the inactivation of 6-MP. Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.[5] Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), a metabolite associated with hepatotoxicity.[4][5] Genetic polymorphisms in TPMT can significantly impact the safety and efficacy of 6-MP therapy.[6]

The balance between these activation and inactivation pathways is crucial in determining the therapeutic index of 6-mercaptopurine and its derivatives.

Structure-Activity Relationship (SAR) Studies

The purine scaffold of 6-mercaptopurine offers multiple sites for chemical modification to modulate its pharmacological properties. Key SAR insights are summarized below:

-

The Thiol Group at C6: The sulfur atom at the 6-position is crucial for activity. Modifications at this position have a significant impact on potency and mechanism of action. S-alkylation or S-arylation can lead to prodrugs with altered pharmacokinetic profiles. For instance, S-allylthio derivatives have shown enhanced antiproliferative activity.[1]

-

The Purine Ring: The integrity of the purine ring is essential for recognition by activating enzymes like HGPRT. Substitutions on the purine nucleus, particularly at the N7 and N9 positions, can influence the electronic properties and metabolic fate of the molecule.

-

Substitutions at C2: Modifications at the 2-position of the purine ring are generally well-tolerated and can be exploited to enhance target selectivity or overcome resistance mechanisms.

-

Ribosylation: The addition of a ribose moiety, as in 6-mercaptopurine riboside, can alter the cellular uptake and metabolic activation of the parent compound.

Quantitative Data on 6-Mercaptopurine Analogs

The following table summarizes the in vitro cytotoxicity of 6-mercaptopurine and some of its derivatives against various cancer cell lines.

| Compound | Derivative Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6-Mercaptopurine | Parent Drug | HepG2 | Hepatocellular Carcinoma | 32.25 | [7] |

| MCF-7 | Breast Adenocarcinoma | >100 | [7] | ||

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | [7] | ||

| K-562 | Chronic Myelogenous Leukemia | ~1.3 | [7] | ||

| S-allylthio-6-mercaptopurine (SA-6MP) | S-allylthio derivative | Jurkat | T-cell Leukemia | More potent than 6-MP | [1] |

| 1-Ethyl 3-((7H-purin-6-yl) disulfanyl)-2-(2-(6-methoxynaphthalen-2-yl) propanamido) propanoate | Disulfide Prodrug | HOP-92 | Non-small cell lung cancer | 1.04 - 9.35 | |

| NCI-H522 | Non-small cell lung cancer | 1.04 - 9.35 | |||

| LOX IMVI | Melanoma | 1.04 - 9.35 | |||

| 6-[(5-pyridine-yl-1,2,3,4-oxadiazole-2-yl)dithiol]-9H-purine | Dithiol derivative | Renal cell lines | Renal Cancer | More cytotoxic than 6-MP | [8] |

| 9H-purine-6-yl-benzyldithiocarbamate | Dithiocarbamate derivative | Ovarian cell lines | Ovarian Cancer | More cytotoxic than 6-MP | [8] |

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[9][10]

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

6-Mercaptopurine or its analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

This spectrophotometric assay continuously monitors HGPRT activity.[2][11][12]

Materials:

-

Cell lysates

-

HPRT Assay Buffer

-

Hypoxanthine

-

Phosphoribosyl pyrophosphate (PRPP)

-

IMP dehydrogenase (IMPDH)

-

NAD+

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HPRT assay buffer, hypoxanthine, IMPDH, and NAD+.

-

Assay Initiation: Add cell lysate to the wells of a 96-well plate. Initiate the reaction by adding PRPP to the wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes. This measures the rate of NADH formation, which is proportional to HGPRT activity.

-

Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). Convert this rate to HPRT activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADH.

Protocol 3: Quantification of Intracellular 6-Thioguanine Nucleotides (6-TGNs)

This protocol outlines the quantification of 6-TGNs in red blood cells (RBCs) using HPLC.[4][13][14]

Materials:

-

Patient blood samples (collected in heparinized tubes)

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., methanol-water mixture)

-

6-Thioguanine standard

Procedure:

-

Sample Preparation: Isolate RBCs from whole blood by centrifugation. Lyse the RBCs with perchloric acid.

-

Hydrolysis: Add DTT to the lysate and heat to hydrolyze the 6-TGNs to 6-thioguanine.

-

HPLC Analysis: Inject the hydrolyzed sample onto the HPLC system.

-

Quantification: Elute the sample with the mobile phase and detect 6-thioguanine using a UV detector. Quantify the concentration of 6-thioguanine by comparing the peak area to a standard curve.

-

Normalization: Express the 6-TGN concentration per 8 x 10⁸ RBCs.

Conclusion

The structural framework of this compound presents a rich template for medicinal chemistry exploration. A thorough understanding of its SAR, coupled with robust in vitro evaluation, is paramount for the development of next-generation purine antimetabolites. By strategically modifying the 6-mercaptopurine scaffold, researchers can aim to enhance therapeutic efficacy, overcome resistance, and minimize toxicity, ultimately leading to improved patient outcomes. The data and protocols presented in this guide serve as a valuable resource for advancing research in this critical area of drug discovery.

References

- 1. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPRT Assay Kit - Creative BioMart [creativebiomart.net]

- 3. researchgate.net [researchgate.net]

- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypoxanthine Phosphoribosyl Transferase Activity Assay Kit (Fluorometric) (ab284551) is not available | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of 6-Mercaptopurine Monohydrate on Purine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases, exerts its cytotoxic and immunosuppressive effects primarily through the disruption of de novo purine (B94841) synthesis. This technical guide provides an in-depth analysis of the in vitro effects of 6-Mercaptopurine Monohydrate, focusing on its molecular mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Central Role of Purine Synthesis

Purine nucleotides are fundamental building blocks for DNA and RNA synthesis, essential for cell proliferation and survival. The de novo purine synthesis pathway, a multi-step enzymatic process, constructs purine rings from basic precursors. Due to their high proliferative rate, cancer cells are particularly dependent on this pathway, making it an attractive target for chemotherapy. 6-Mercaptopurine, a purine analogue, effectively exploits this dependency.

Mechanism of Action of 6-Mercaptopurine

Upon cellular uptake, 6-Mercaptopurine is a prodrug that requires metabolic activation to exert its effects. The primary pathway of activation involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its active metabolite, 6-thioinosine 5'-monophosphate (TIMP).[1]

TIMP is the key effector molecule that disrupts purine synthesis through multiple mechanisms:

-

Inhibition of Amidophosphoribosyltransferase (ATase): TIMP mimics the natural purine ribonucleotides, inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP), which act as feedback inhibitors of amidophosphoribosyltransferase (ATase). ATase catalyzes the first committed step in de novo purine synthesis. By binding to the allosteric sites of ATase, TIMP induces a conformational change that inactivates the enzyme, thereby halting the entire purine synthesis cascade.[2][3] While this inhibitory action is a critical aspect of 6-MP's function, specific Ki or IC50 values for TIMP on purified ATase are not extensively documented in publicly available literature.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): TIMP can be further metabolized to thioguanine nucleotides. Both TIMP and its downstream metabolites can inhibit IMPDH, the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides from IMP.[4][5]

-

Inhibition of Adenylosuccinate Synthetase: The conversion of IMP to adenine (B156593) nucleotides is also hindered through the inhibition of adenylosuccinate synthetase.

The collective impact of these inhibitory actions is a significant depletion of the intracellular pools of adenine and guanine nucleotides, leading to the arrest of DNA and RNA synthesis, and ultimately, cell death.

Quantitative Effects of 6-Mercaptopurine on Cancer Cells

The cytotoxic effects of 6-Mercaptopurine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting cellular proliferation.

| Cell Line | Drug | IC50 (µM) | Incubation Time (h) | Reference |

| Jurkat (Acute T-cell leukemia) | 6-Mercaptopurine | 0.36 | 48 | [6] |

| L1210 (Mouse leukemia) | 6-Mercaptopurine | 0.024 | Not Specified | [3] |

| MT4 (Human T-cell leukemia) | 6-Mercaptopurine | 0.1 | Not Specified | [3] |

| CCRF-CEM (Human T-cell leukemia) | 6-Mercaptopurine | 1 | Not Specified | [3] |

| HepG2 (Hepatocellular carcinoma) | 6-Mercaptopurine | 9.6 µg/mL (~63 µM) | 48 | |

| HCT116 (Colorectal carcinoma) | 6-Mercaptopurine | 16.7 µg/mL (~110 µM) | 48 | |

| MCF-7 (Breast adenocarcinoma) | 6-Mercaptopurine | 12.8 µg/mL (~84 µM) | 48 |

Impact on Intracellular Purine Nucleotide Pools

The inhibition of de novo purine synthesis by 6-Mercaptopurine leads to a quantifiable reduction in the intracellular concentrations of purine nucleotides.

| Cell Line | Treatment | ATP Reduction | ADP Reduction | AMP Reduction | Reference |

| Jurkat | 50 µM 6-MP (48h) | Significant | Significant | Significant |

Inhibition of De Novo Purine Synthesis

Studies in clinical settings have demonstrated the direct impact of 6-Mercaptopurine on the rate of de novo purine synthesis (DNPS) in leukemic cells.

| Patient Group | Treatment | Median Decrease in DNPS | Reference |

| Pediatric ALL | 6-Mercaptopurine alone | 3% |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Jurkat, L1210, CCRF-CEM, HepG2, HCT116, or MCF-7 cells can be obtained from a reputable cell bank.

-

Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for Jurkat, DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH or DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of 6-Mercaptopurine concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with 6-Mercaptopurine at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

HPLC Analysis of Intracellular Purine Nucleotides

-

Cell Lysis: After drug treatment, harvest the cells and lyse them using a suitable extraction method (e.g., perchloric acid precipitation).

-

Sample Preparation: Neutralize the extracts and centrifuge to remove precipitated proteins.

-

HPLC System: Use a reverse-phase C18 column with a UV detector.

-

Mobile Phase: Employ a gradient elution with a buffer system appropriate for separating purine nucleotides (e.g., potassium phosphate (B84403) buffer with a methanol (B129727) gradient).

-

Detection: Monitor the absorbance at 254 nm.

-

Quantification: Use external standards of known concentrations for ATP, ADP, AMP, GTP, GDP, and GMP to quantify the nucleotide levels in the samples.

Visualizing the Impact of 6-Mercaptopurine

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of 6-Mercaptopurine and its inhibitory effects on de novo purine synthesis.

Caption: General experimental workflow for assessing the in vitro effects of 6-Mercaptopurine.

Conclusion

This compound remains a potent inhibitor of de novo purine synthesis, a critical pathway for the proliferation of cancer cells. Its efficacy is derived from its metabolic conversion to TIMP, which effectively shuts down the production of essential purine nucleotides. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the nuanced effects of this important therapeutic agent and to explore novel therapeutic strategies targeting purine metabolism.

References

- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of amido phosphoribosyltransferase from mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

6-Mercaptopurine Monohydrate protocol for cell culture experiments

Application Notes: 6-Mercaptopurine (B1684380) Monohydrate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Mercaptopurine (6-MP), a purine (B94841) analogue, functions as an antimetabolite and is a critical medication in the treatment of acute lymphoblastic leukemia (ALL).[1] It also serves as an immunosuppressive agent in autoimmune conditions like Crohn's disease and ulcerative colitis.[1][2] In a laboratory setting, 6-MP is an invaluable tool for investigating purine metabolism, DNA synthesis, cell cycle regulation, and apoptosis.[1] As a prodrug, its cytotoxic effects are contingent on its intracellular conversion to active metabolites.[1][3]

Mechanism of Action

6-Mercaptopurine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[1][3]

-

Metabolic Activation: Upon cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its primary active metabolite, thioinosine monophosphate (TIMP).[1][2][3] TIMP is then further metabolized into other active thiopurine nucleotides, most notably 6-thioguanine (B1684491) nucleotides (TGNs).[1]

-

Inhibition of De Novo Purine Synthesis: A key metabolite, methyl-thioinosine monophosphate (Me-TIMP), potently inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[1][2][4] This action depletes the intracellular pool of purines necessary for DNA and RNA synthesis.[1][5]

-

DNA and RNA Incorporation: The active 6-thioguanine nucleotides (TGNs) are incorporated into DNA and RNA during synthesis.[2][3][4] The incorporation of these fraudulent bases into DNA triggers the DNA mismatch repair machinery, which can lead to cell cycle arrest and apoptosis.[6][7] This disruption of normal DNA structure and function is particularly effective against rapidly dividing cells.[2] The presence of TGNs in DNA can result in a deformed structure, causing mitotic death characterized by cell enlargement and the presence of multinucleated cells.[7]

Caption: Metabolic activation pathway of 6-Mercaptopurine (6-MP).

Quantitative Data Summary

The cytotoxic effects of 6-Mercaptopurine vary significantly across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine

| Cell Line | Assay Type | Incubation Time | IC50 / Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Jurkat (T-cell leukemia) | Cytotoxicity | 48 hours | 0.36 µM | Inhibition of cell viability | [1] |

| SUM149 (Breast Cancer) | Colony Formation | 21 days | 4 µM | Inhibition of metabolically adaptable cells | [1] |

| SUM149 (Breast Cancer) | Cytotoxicity | 12 days | 32 µM | >99% cell death | [1][8] |

| Lymphocytes (PBMC-derived) | MTT Assay | 3 days | 1 µg/mL (~6.6 µM) | Clear inhibition of cell growth | [1] |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability | 48 hours | 9.6 µg/mL | Cytotoxicity | [9] |

| HCT116 (Colorectal Carcinoma) | Cell Viability | 48 hours | 16.7 µg/mL | Cytotoxicity | [9] |

| MCF-7 (Breast Cancer) | Cell Viability | 48 hours | 12.8 µg/mL | Cytotoxicity |[9] |

Table 2: Effects on Apoptosis and Cell Cycle

| Cell Line / Model | Assay Type | Concentration / Dose | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| Jurkat (T-cell leukemia) | Apoptosis | 0.5, 2, 5 µM | 48 hours | Dose-dependent increase in apoptosis (7.76%, 16.30%, 25.29%) | [1] |

| Jurkat T cells | Apoptosis | 50 µM | 24, 48, 72 hours | Time-dependent increase in apoptotic cells | [10][11] |

| Jurkat T cells | Cell Cycle | 50 µM | 24, 48, 72 hours | Cell cycle arrest | [10][11] |

| Fetal Rat Neural Progenitors | Cell Cycle (in vivo) | 50 mg/kg | 24 to 72 hours | Accumulation of cells in S and G2/M phases | [1] |

| Fetal Rat Neural Progenitors | Apoptosis (in vivo) | 50 mg/kg | 24 to 72 hours | Increase in sub-G1 (apoptotic) cells |[1] |

Experimental Protocols

Caption: General experimental workflow for 6-MP cell culture assays.

Protocol 1: Preparation and Storage of 6-Mercaptopurine Stock Solution

6-Mercaptopurine is poorly soluble in water but demonstrates good solubility in DMSO.[1]

Materials:

-

6-Mercaptopurine Monohydrate powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1.702 mg of this compound (FW: 170.2 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Storage:

-

Powder: Store at -20°C for up to 3 years.[4]

-

Stock Solution in DMSO: Store aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month.[4] Aqueous solutions are not recommended for storage beyond one day.[12]

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

This protocol assesses the effect of 6-MP on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well microplates

-

6-MP stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Prepare serial dilutions of 6-MP from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the 6-MP dilutions.[1][13] Include wells for vehicle control (medium with the same concentration of DMSO as the highest 6-MP dose) and a blank (medium only).[13]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][13]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the 6-MP concentration to determine the IC50 value.[13]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1]

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)[1]

-

Cold 1X PBS

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[1][14]

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Treat cells with 6-MP for the desired time to induce apoptosis. Include appropriate positive and negative controls.[1]

-

Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[1]

-

Washing: Wash the cells once with 1 mL of cold 1X PBS, centrifuge, and discard the supernatant.[1]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[1]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1] Gently vortex the tubes.

-

Incubation: Incubate the samples for 5-20 minutes at room temperature in the dark.[14][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain cellular DNA, enabling the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[1]

Materials:

-

Treated and control cells (~1 x 10⁶ cells per sample)[1]

-

1X PBS

-

Ice-cold 70% ethanol (B145695)

-

RNase A solution (e.g., 100 µg/mL)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

Procedure:

-

Cell Preparation: Treat cells with 6-MP for the desired duration. Harvest cells by centrifugation.

-

Washing: Wash the cell pellet once with cold 1X PBS.

-

Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with cold 1X PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A. Incubate for 30 minutes at 37°C to ensure only DNA is stained.

-

PI Staining: Add PI staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will correspond to the cell cycle phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). An increase in the sub-G1 peak can also indicate apoptosis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. docs.abcam.com [docs.abcam.com]

Preparing 6-Mercaptopurine Monohydrate Stock Solutions for Cellular Assays: An Application Note and Protocol Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP), a cornerstone therapeutic agent in the treatment of acute lymphoblastic leukemia and autoimmune diseases, functions as a purine (B94841) antimetabolite, disrupting DNA and RNA synthesis. Its efficacy in research and drug development settings is critically dependent on the accurate and reproducible preparation of stock solutions for cellular assays. This application note provides detailed protocols for the preparation, storage, and application of 6-Mercaptopurine Monohydrate stock solutions. It includes methodologies for common cell-based assays—cell viability (MTT) and apoptosis (Annexin V/PI staining)—along with data on solution stability and a schematic of its mechanism of action.

Introduction to 6-Mercaptopurine

6-Mercaptopurine is a prodrug that, upon intracellular conversion to its active form, thioinosine monophosphate (TIMP), inhibits crucial enzymes in the de novo purine biosynthesis pathway. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells. Understanding its mechanism is key to designing effective in vitro studies.

Preparation of this compound Stock Solutions

The low aqueous solubility of this compound necessitates the use of organic solvents for the preparation of high-concentration stock solutions suitable for cell culture applications. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

-

This compound (MW: 170.19 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Laminar flow hood or sterile workspace

Procedure:

-

In a sterile environment, accurately weigh 8.51 mg of this compound powder.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and yellow.

-

Aliquot the 50 mM stock solution into smaller, single-use volumes in light-protecting tubes to minimize freeze-thaw cycles.

-

Store the aliquots as recommended in Table 2.

Solubility and Stability of this compound Solutions

The solubility and stability of this compound in various solvents are summarized below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (~587 mM) | Recommended for high-concentration stock solutions. |

| 1 N Sodium Hydroxide (NaOH) | 50 mg/mL | Alkaline solutions may cause slow decomposition. |

| Hot Ethanol | Soluble | Use with caution due to potential for precipitation upon cooling. |

| Water | Insoluble | Not a suitable solvent for stock solution preparation. |

| Ethanol | Insoluble | Not a suitable solvent for stock solution preparation. |

A summary of this compound solubility.

Proper storage of stock solutions is critical to maintain the compound's integrity.

| Storage Temperature | Solvent | Duration | Stability Notes |

| -80°C | DMSO | Up to 2 years | Recommended for long-term storage. Aliquoting is crucial to avoid repeated freeze-thaw cycles. |

| -20°C | DMSO | Up to 1 year | Suitable for medium-term storage. |

| -20°C | Ammonium Hydroxide | At least 16 days | Stock solutions were found to be stable. |

| Room Temperature | Aqueous Buffers | Not recommended for more than one day | Sparingly soluble and less stable in aqueous solutions. |

A summary of this compound stock solution stability.

Experimental Protocols

Working solutions for cellular assays should be prepared by diluting the DMSO stock solution directly into the cell culture medium to the final desired concentration. It is imperative to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.5%. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Complete cell culture medium

-

6-Mercaptopurine working solutions (prepared from DMSO stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 6-Mercaptopurine in culture medium from the DMSO stock solution. Remove the existing medium from the wells and add 100 µL of the various 6-Mercaptopurine dilutions. Include wells for a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells (1-5 x 10⁵ cells per sample)

-

Cold 1X Phosphate-Buffered Saline (PBS)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Treat cells with 6-Mercaptopurine for the desired time to induce apoptosis. Include appropriate positive and negative controls.